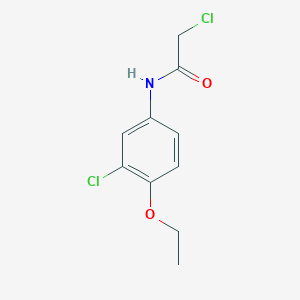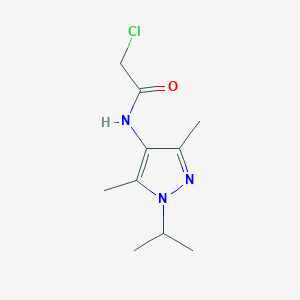
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide, also known as MPAC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidine carboxamides and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition by 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide leads to changes in gene expression patterns, resulting in various biochemical and physiological effects.
Biochemical and physiological effects:
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of neuroinflammation, and the modulation of synaptic plasticity in the brain. It has also been found to have anti-inflammatory properties and to be involved in the regulation of cell cycle progression.
実験室実験の利点と制限
One of the main advantages of using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments is its ability to selectively inhibit HDAC activity, which allows for the study of specific gene expression patterns. However, one limitation of using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide is its potential toxicity, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for the use of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in scientific research. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide. Another area of interest is the investigation of the role of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in the regulation of epigenetic modifications and its potential therapeutic applications in the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide and to develop strategies to mitigate its adverse effects.
Conclusion:
In conclusion, 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit HDAC activity and its potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves the regulation of gene expression patterns, resulting in various biochemical and physiological effects. While there are advantages and limitations to using 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide in lab experiments, there are several future directions for its use in scientific research.
合成法
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of N-methylpyrrolidine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-phenylalanine methyl ester. The product obtained is then treated with ammonia to yield 1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide.
科学的研究の応用
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide has been used in various scientific research studies, including those related to drug discovery, neuroscience, and cancer research. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease, as well as in the treatment of various types of cancer.
特性
IUPAC Name |
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-17-15(20)13-8-5-9-18(13)14(19)10-12(16)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTPLXFEAKZNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1C(=O)CC(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-amino-3-phenylpropanoyl)-N-methylpyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)


![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)

![[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
![2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)
![2-imidazol-1-yl-N-[(3-propoxyphenyl)methyl]ethanamine](/img/structure/B7576140.png)
